

Application Notes and Protocols for Continuous Assays of SAM-Consuming Enzymes

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Compound of Interest		
Compound Name:	S-Adenosyl-L-methionine tosylate	
Cat. No.:	B12510913	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine (SAM)-dependent enzymes, particularly methyltransferases (MTs), are a large and diverse family of enzymes crucial in numerous biological processes, including epigenetic regulation, signal transduction, and biosynthesis.[1][2] These enzymes utilize SAM as a methyl group donor, which is converted to S-adenosylhomocysteine (SAH) during the methylation of various substrates such as proteins, DNA, RNA, and small molecules.[3] The development of robust and continuous assays for these enzymes is essential for understanding their function, elucidating their kinetic mechanisms, and for the discovery and development of novel therapeutic inhibitors.

These application notes provide detailed protocols for several universal, continuous assays for monitoring the activity of SAM-consuming enzymes. These assays are designed to be adaptable for high-throughput screening (HTS) and to provide real-time kinetic data.[4][5] The primary advantage of these methods is their ability to monitor the universal reaction product, SAH, making them applicable to a wide variety of methyltransferases regardless of the specific substrate.[3]

I. Assay Principles and Strategies

Continuous assays for SAM-consuming enzymes offer significant advantages over discontinuous methods by allowing for real-time monitoring of enzyme activity, which is crucial



for accurate kinetic analysis and inhibitor screening. The majority of these assays employ a coupled-enzyme strategy, where the production of SAH is linked to a detectable signal, such as a change in absorbance or fluorescence.

Key Strategies:

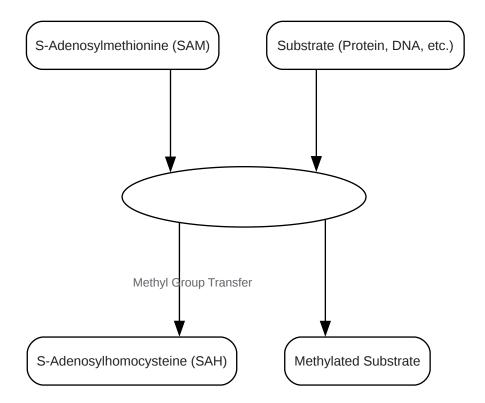
- Spectrophotometric Assays: These assays couple the production of SAH to a change in the absorbance of a chromogenic substrate. They are generally robust and cost-effective.
- Fluorometric Assays: These assays link SAH production to the generation of a fluorescent signal, offering higher sensitivity compared to spectrophotometric methods.[6]
- Universal Detection: By targeting the common product SAH, these assays can be applied to a broad range of SAM-dependent enzymes.[3][7]

II. Spectrophotometric Continuous Coupled-Enzyme Assay

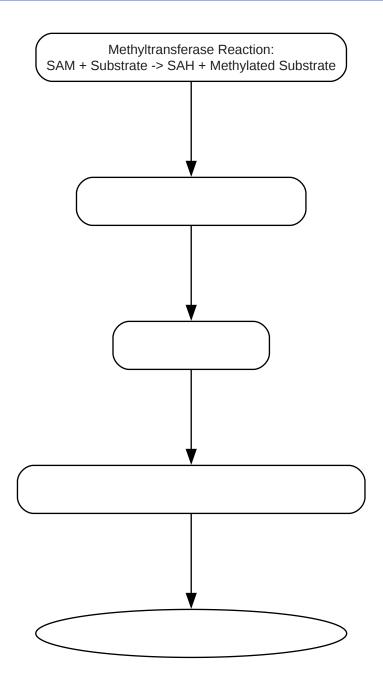
This method relies on the enzymatic conversion of SAH, ultimately leading to the oxidation of NADH or NADPH, which can be continuously monitored by the decrease in absorbance at 340 nm.[8][9] This assay is advantageous as it removes the product SAH, which can cause feedback inhibition of the methyltransferase.[10]

Signaling Pathway

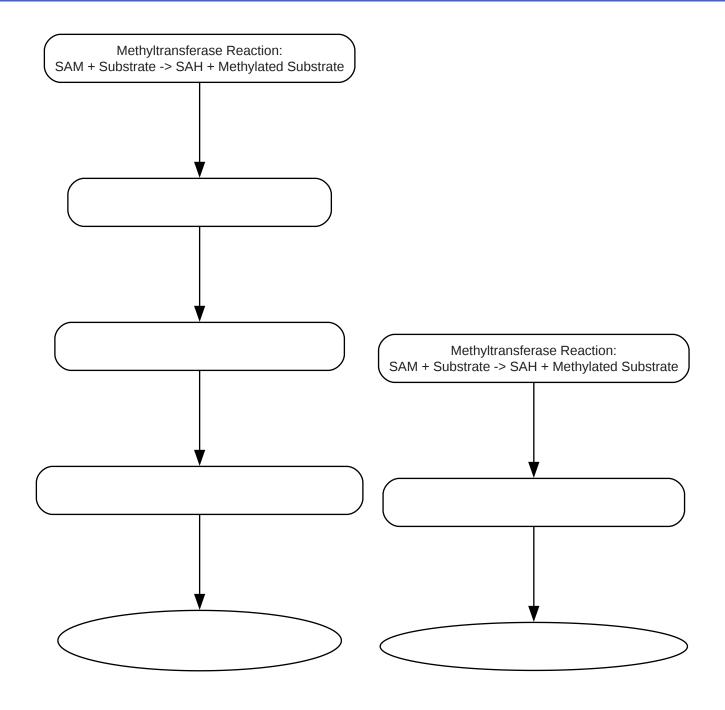












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References



- 1. info2.gbiosciences.com [info2.gbiosciences.com]
- 2. protocols.io [protocols.io]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Universal, Continuous Assay for SAM-dependent Methyltransferases PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities -PMC [pmc.ncbi.nlm.nih.gov]
- 9. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases PubMed [pubmed.ncbi.nlm.nih.gov]
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